5-Chloro-7-iodoindoline-2,3-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H3ClINO2 |
|---|---|
Molecular Weight |
307.47 g/mol |
IUPAC Name |
5-chloro-7-iodo-1H-indole-2,3-dione |
InChI |
InChI=1S/C8H3ClINO2/c9-3-1-4-6(5(10)2-3)11-8(13)7(4)12/h1-2H,(H,11,12,13) |
InChI Key |
FOEZQGFSOYBSPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=O)N2)I)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloro 7 Iodoindoline 2,3 Dione and Its Halogenated Precursors
Classical and Conventional Procedures for Indoline-2,3-dione Core Synthesis
The foundational methods for creating the indoline-2,3-dione (isatin) skeleton were developed over a century ago and remain relevant. nih.gov These syntheses typically begin with substituted anilines, which undergo cyclization to form the bicyclic isatin (B1672199) structure.
Classical isatin syntheses can be adapted to produce halogenated derivatives by using halogenated anilines as starting materials. The success of these adaptations often depends on the stability and reactivity of the substituted aniline (B41778) under the reaction conditions.
The Sandmeyer isatin synthesis is a well-established method that proceeds through an isonitrosoacetanilide intermediate. dergipark.org.tr Aniline, or a substituted derivative, reacts with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632), followed by cyclization in strong acid. dergipark.org.tr This method has been successfully used to prepare 5-chloroisatin (B99725), starting from 4-chloroaniline. researchgate.net Theoretically, employing 4-chloro-2-iodoaniline as the starting material would directly yield 5-chloro-7-iodoindoline-2,3-dione, although the reaction may be complicated by the steric hindrance and electronic effects of the two halogen substituents. reddit.com
The Stolle synthesis offers an alternative route by reacting an aniline with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized using a Lewis acid like aluminum chloride. dergipark.org.tr This method is effective for various substituted anilines and could be applied to 4-chloro-2-iodoaniline to generate the target compound. dergipark.org.trsigmaaldrich.com
The Gassman synthesis provides a one-pot method to create 3-thioalkoxyindoles from anilines, which can then be converted to isatins. wikipedia.orgresearchgate.net The process involves N-chlorination of the aniline, reaction with a keto-thioether, and a base-induced researchgate.netrjpbcs.com-sigmatropic rearrangement. wikipedia.orgresearchgate.net This method has been shown to be effective with halogenated anilines; for instance, 4-chloroaniline can be converted to its corresponding indole (B1671886) derivative. google.com Applying this synthesis to 4-chloro-2-iodoaniline would represent a viable, albeit complex, pathway to a 5-chloro-7-iodo-substituted precursor.
| Synthesis Method | Key Reagents | General Applicability for Halogenated Anilines | Reference |
|---|---|---|---|
| Sandmeyer | Aniline, Chloral Hydrate, Hydroxylamine, H₂SO₄ | Effective for monosubstituted anilines like 4-chloroaniline. Potentially applicable to di-substituted anilines. | researchgate.net |
| Stolle | Aniline, Oxalyl Chloride, Lewis Acid (e.g., AlCl₃) | Generally applicable to substituted anilines. | dergipark.org.tr |
| Gassman | Aniline, tBuOCl, Keto-thioether, Base | Proven effective for anilines with halogen substituents. | researchgate.netgoogle.com |
The primary advantage of using classical syntheses is that the regiochemistry of the final isatin product is predetermined by the substitution pattern of the starting aniline. This "pre-functionalization" strategy transfers the challenge of regioselectivity to the synthesis of the aniline precursor itself. To obtain this compound, one must begin with 4-chloro-2-iodoaniline. sigmaaldrich.comnih.gov
The synthesis of this specific dihalogenated aniline involves controlling the position of electrophilic substitution on the aniline ring. The amino group is a powerful activating, ortho-para director. Direct halogenation of 4-chloroaniline would likely lead to substitution at the ortho position (C2), which is activated by the amino group. Selective ortho-iodination of 4-chloroaniline has been reported as a method to synthesize the required precursor. nih.gov The availability of this specific starting material is crucial for the successful application of the Sandmeyer, Stolle, or Gassman syntheses to produce the desired target molecule without generating isomeric mixtures.
Modern Approaches for Regioselective Halogenation of the Indoline-2,3-dione Nucleus
An alternative to building the isatin from a pre-halogenated aniline is to introduce the halogens directly onto the pre-formed indoline-2,3-dione nucleus. This approach relies on modern synthetic methods that can control the regioselectivity of electrophilic aromatic substitution on the isatin ring system.
The benzene (B151609) ring of isatin is activated towards electrophilic substitution, with the C5 position being the most electronically favored site for reaction. rjpbcs.com Modern methods have been developed for the efficient and selective chlorination of isatin at this position.
One effective method involves the use of trichloroisocyanuric acid (TCCA) in concentrated sulfuric acid. This procedure provides a straightforward route to 5-chloroisatin. researchgate.net Another reported method utilizes N-halosaccharins in the presence of silica (B1680970) gel (SiO₂). The reaction between isatin and N-chlorosaccharin with SiO₂ at room temperature yields 5-chloroisatin specifically, with a reported yield of 48% after 72 hours. researchgate.net
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Trichloroisocyanuric acid (TCCA) | Conc. H₂SO₄ | 5-Chloroisatin | Not specified | researchgate.net |
| N-Chlorosaccharin | SiO₂, Room Temp., 72h | 5-Chloroisatin | 48% | researchgate.net |
Achieving regioselective halogenation at the C7 position of the isatin nucleus is significantly more challenging than at C5. The C7 position is sterically hindered by the adjacent carbonyl group of the pyrrole ring and is less electronically activated than C5.
Direct electrophilic iodination of unsubstituted isatin typically does not favor the C7 position. Modern strategies for C-H functionalization at the C7 position often rely on the use of a directing group attached to the isatin nitrogen (N1). nih.gov These directing groups can coordinate to a metal catalyst (e.g., Rhodium, Palladium), bringing the catalyst into close proximity to the C7 C-H bond and enabling its selective activation and subsequent halogenation. While this strategy has been effectively demonstrated for the C7 functionalization of indolines, its direct application for the C7 iodination of indoline-2,3-diones (isatins) is less commonly documented and remains a synthetic challenge. nih.gov The development of such a directed C7 iodination would be a valuable tool for the synthesis of 7-halo-isatins.
The synthesis of this compound via sequential halogenation of the isatin nucleus is a logical but challenging route. This protocol would involve two distinct steps:
C5-Chlorination: Synthesis of 5-chloroisatin from isatin using one of the regioselective methods described previously (e.g., with TCCA or N-chlorosaccharin). researchgate.net
C7-Iodination: Subsequent iodination of the resulting 5-chloroisatin.
Green Chemistry Principles and Sustainable Synthetic Routes in the Preparation of Halogenated Indoline-2,3-diones
The synthesis of halogenated indoline-2,3-diones, commonly known as halogenated isatins, is progressively moving towards more environmentally benign methodologies. Green chemistry principles are being applied to reduce the environmental footprint of these synthetic processes, focusing on minimizing hazardous waste and improving atom economy.
A significant advancement in this area is the development of green halogenation protocols for indoles and their derivatives. organic-chemistry.orgnih.gov One such method utilizes an oxone-halide system for the chlorination and bromination of indoles. organic-chemistry.orgnih.govresearchgate.net This approach is noteworthy as it generates the reactive halogenating species in situ from the reaction of oxone with a halide salt. This process circumvents the need for traditional, often toxic, stoichiometric halogenating agents like N-chlorosuccinimide (NCS) or bromine (Br₂), thereby reducing the generation of hazardous organic byproducts. nih.govresearchgate.net The reaction conditions are typically mild, and the procedure is often operationally simple with straightforward purification. researchgate.net
Key features of this green halogenation method include:
Reduced Toxicity : Avoids the use of hazardous halogenating agents. nih.gov
In Situ Reagent Generation : The active halogenating species is created within the reaction mixture as needed. nih.gov
High Atom Economy : Aims to incorporate a maximum amount of starting materials into the final product.
Milder Reaction Conditions : Often proceeds efficiently without the need for harsh temperatures or pressures.
Another sustainable approach involves the use of molecular iodine (I₂) as a catalyst for the synthesis of the isatin core structure itself. A metal-free, iodine-catalyzed method has been developed for the synthesis of isatins from 2'-aminoacetophenones. nih.gov This reaction proceeds through a sequential C(sp³)-H oxidation and intramolecular C-N bond formation, offering high yields without the need for transition metals, bases, or other additives. nih.gov Such metal-free catalytic systems represent a significant step forward in creating cleaner synthetic pathways for isatin derivatives.
The table below summarizes some green chemistry approaches applicable to the synthesis of halogenated isatins.
| Green Chemistry Approach | Reagents/Catalysts | Advantages |
| Oxone-Halide System | Oxone, Halide Salts (e.g., NaCl, KBr) | Avoids toxic halogenating agents, in situ generation of reagents, mild conditions. nih.govresearchgate.net |
| Metal-Free Catalysis | Molecular Iodine (I₂) | Avoids transition metal contamination, high yields, additive-free conditions. nih.gov |
| Copper-Mediated Difunctionalization | Copper catalyst | Uses an abundant metal catalyst for regioselective bond formation in a single step. rsc.org |
These sustainable routes are crucial for the future of pharmaceutical and chemical manufacturing, aiming to produce valuable compounds like this compound with minimal environmental impact.
Purification and Isolation Techniques for this compound
The effective purification and isolation of this compound are critical steps to ensure the compound's purity for subsequent applications and characterization. Standard laboratory techniques for the purification of solid organic compounds are typically employed, often in combination, to achieve high levels of purity.
Crystallization is a primary and highly effective method for purifying solid isatin derivatives. This technique relies on the differences in solubility of the target compound and its impurities in a given solvent or solvent system at different temperatures. For halogenated isatins, a common approach involves dissolving the crude product in a suitable solvent at an elevated temperature to form a saturated solution. As the solution cools slowly, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain in the solution. A related compound, 5,7-dichloroisatin, has been successfully purified by recrystallization from an acetone solution. researchgate.net The choice of solvent is crucial and is determined empirically to find a system where the compound has high solubility at high temperatures and low solubility at low temperatures.
Column Chromatography is another powerful and widely used technique for the purification of isatin derivatives. mdpi.comresearchgate.net This method separates compounds based on their differential adsorption to a stationary phase, typically silica gel, and their solubility in a mobile phase (eluent). The crude mixture is loaded onto the top of a column packed with the stationary phase. The eluent, a solvent or mixture of solvents, is then passed through the column. Compounds with a stronger affinity for the stationary phase move down the column more slowly than compounds with a weaker affinity, allowing for their separation. The fractions are collected as they exit the column, and those containing the pure product are combined and the solvent evaporated. For isatin derivatives, solvent systems such as ethyl acetate/hexane are commonly used as the eluent. researchgate.net
The purity of the isolated this compound is typically assessed using analytical techniques such as:
Thin-Layer Chromatography (TLC): A quick method to check the purity of the collected fractions and the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and can be used to identify and quantify impurities.
Mass Spectrometry (MS): Confirms the molecular weight of the compound. researchgate.net
The table below outlines the common purification techniques for this compound.
| Technique | Principle | Common Implementation |
| Crystallization | Differential solubility of the compound and impurities at varying temperatures. | Dissolving the crude product in a hot solvent (e.g., acetone) and allowing it to cool slowly to form pure crystals. researchgate.net |
| Column Chromatography | Differential adsorption of compounds onto a solid stationary phase (e.g., silica gel). | Separation using a column of silica gel with an eluent system like ethyl acetate/hexane. mdpi.comresearchgate.net |
Chemical Reactivity and Transformation Studies of 5 Chloro 7 Iodoindoline 2,3 Dione
Chemical Transformations at the Carbonyl Centers (C-2 and C-3)
The vicinal dicarbonyl functionality at the C-2 and C-3 positions of the indoline-2,3-dione core is a hub of reactivity, readily participating in various nucleophilic additions, condensations, and rearrangement reactions. nih.govlibretexts.orgresearchgate.net
Nucleophilic Additions and Condensation Reactions
The electrophilic nature of the C-3 carbonyl group makes it susceptible to attack by a wide range of nucleophiles. These reactions are fundamental to the construction of more complex molecular architectures. For instance, the reaction with amines or hydrazines can lead to the formation of imines or hydrazones, respectively.
Similarly, condensation reactions with active methylene (B1212753) compounds are a common strategy to introduce new carbon-carbon bonds at the C-3 position. semanticscholar.org These reactions typically proceed via an initial nucleophilic addition to the C-3 carbonyl, followed by dehydration to yield an exocyclic double bond. sci-hub.se
A notable example involves a one-pot, three-component domino reaction where an arylamine, an arylglyoxal, and a 4-hydroxycoumarin (B602359) or 4-hydroxy-6-methyl-2-pyrone (B586867) react to form functionalized indole (B1671886) derivatives. semanticscholar.org The proposed mechanism for this transformation begins with a Knoevenagel condensation of the arylamine with the arylglyoxal, followed by intermolecular and intramolecular nucleophilic additions. semanticscholar.org
| Reactants | Reagents/Conditions | Product | Reference |
| Arylamine, Arylglyoxal, 4-Hydroxycoumarin/4-Hydroxy-6-methyl-2-pyrone | One-pot, mild conditions | Functionalized indole derivatives | semanticscholar.org |
| 2-(3-formyl-1H-indol-1-yl)-N-arylethanamide derivatives, Imidazolidine-2,4-dione | Methanol, Triethylamine (catalytic) | α,β-unsaturated N-substituted indole derivatives | amazonaws.com |
Knoevenagel Condensations and Related Carbonyl Reactivity
The Knoevenagel condensation is a particularly useful reaction for derivatizing the C-3 carbonyl of the indoline-2,3-dione system. mdpi.com This reaction involves the condensation of the C-3 carbonyl with an active methylene compound, typically catalyzed by a weak base like an amine. sci-hub.se The resulting product is often an α,β-unsaturated compound. sci-hub.se
The scope of this reaction is broad, with various active methylene compounds such as malononitrile, cyanoacetates, and β-ketoesters being successfully employed. sci-hub.semdpi.com These condensations are pivotal in the synthesis of diverse heterocyclic systems and natural product analogues. sci-hub.se For example, the Knoevenagel condensation of indole derivatives is a key step in the synthesis of various bioactive molecules. amazonaws.com
| Aldehyde/Ketone | Active Methylene Compound | Catalyst/Conditions | Product Type | Reference |
| Benzaldehyde | Ethyl acetoacetate | Piperidine, freezing mixture | Ethyl benzylidene acetoacetate | sci-hub.se |
| Indole-3-carbaldehyde derivatives | Imidazolidine-2,4-dione | Triethylamine, Methanol | α,β-unsaturated indole derivatives | amazonaws.com |
| Aryl aldehydes | Malononitrile or Alkyl cyanoacetate | - | Intermediates for 2-piperidinone derivatives | mdpi.com |
Ring Expansion and Contraction Reactions of the Indoline-2,3-dione System
The indoline-2,3-dione framework can undergo ring expansion and contraction reactions, leading to the formation of different heterocyclic systems. ontosight.ainih.govlibretexts.org These transformations often involve the generation of a reactive intermediate that triggers a skeletal rearrangement.
A notable ring expansion method involves the reaction of indoles with chlorodiazirines under photochemical conditions to yield quinolinium salts. nih.gov This transformation proceeds via the insertion of a single carbon atom from the diazirine into the indole ring. nih.gov Another approach involves the cyclopropanation of the indole C2–C3 double bond, followed by a spontaneous ring expansion of the unstable indoline (B122111) cyclopropane (B1198618) intermediate. nih.gov This method has been utilized in the synthesis of 4-quinolone-3-carboxylates. nih.govbeilstein-journals.org
Ring contraction reactions, while less common for this specific system, are a known transformation for related six-membered rings to form five-membered rings, such as the Favorskii reaction. vanderbilt.edu
| Starting Material | Reagents/Conditions | Product | Key Transformation | Reference |
| N-alkyl indoles | Arylchlorodiazirine, Photochemical | Quinolinium salts | Carbene insertion and ring expansion | nih.gov |
| 3-Chloroindoles | α-Halodiazoacetates, Rh₂(esp)₂ catalyst | Ethyl 4-chloro-quinoline-3-carboxylates | Cyclopropanation followed by ring expansion | nih.govbeilstein-journals.org |
Reactions Involving the Halogen Substituents (Chlorine at C-5, Iodine at C-7)
The chlorine and iodine atoms at the C-5 and C-7 positions, respectively, provide valuable handles for further functionalization of the indole ring through various cross-coupling reactions. The differential reactivity of the C-I and C-Cl bonds allows for selective transformations.
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura, Sonogashira, and Heck Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is widely used to introduce aryl or vinyl substituents. libretexts.orgfishersci.co.uk The reactivity of the aryl halide in Suzuki coupling generally follows the order I > Br > Cl. libretexts.org This differential reactivity can be exploited for selective coupling at the more reactive C-7 iodine position over the C-5 chlorine position. nih.gov
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org Similar to the Suzuki reaction, the greater reactivity of the C-I bond would favor selective alkynylation at the C-7 position. libretexts.org Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. nih.gov
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org This palladium-catalyzed process also exhibits a reactivity trend where aryl iodides are generally more reactive than aryl chlorides, allowing for potential regioselective functionalization at the C-7 position. organic-chemistry.org
| Reaction Type | Coupling Partners | Catalyst System | Key Features | References |
| Suzuki-Miyaura | Aryl/Vinyl boronic acid + Aryl/Vinyl halide | Pd(0) catalyst, Base | Mild conditions, readily available reagents. fishersci.co.uk | libretexts.orgfishersci.co.uknih.gov |
| Sonogashira | Terminal alkyne + Aryl/Vinyl halide | Pd catalyst, Cu(I) co-catalyst, Amine base | Forms C(sp)-C(sp²) bonds, can be run under mild conditions. wikipedia.org | wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov |
| Heck | Alkene + Aryl/Vinyl halide | Pd catalyst, Base | Forms substituted alkenes with high trans selectivity. organic-chemistry.org | organic-chemistry.org |
Buchwald-Hartwig Amination Reactions and Other N-C Coupling Methodologies
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orgorganic-chemistry.org This reaction is highly versatile and tolerates a wide range of functional groups. Given the higher reactivity of the C-I bond, selective amination at the C-7 position of 5-chloro-7-iodoindoline-2,3-dione would be the expected outcome under controlled conditions. Various generations of catalyst systems have been developed to improve the scope and efficiency of this transformation. wikipedia.org
| Reaction | Reactants | Catalyst System | Product | Reference |
| Buchwald-Hartwig Amination | Aryl halide, Primary/Secondary amine | Palladium catalyst, Ligand, Base | Aryl amine | wikipedia.orgorganic-chemistry.org |
| N-C Coupling | β-Chloroacroleins, Lactams/Heteroarylamines | Pd(OAc)₂/BINAP or Pd(OAc)₂/Xantphos, Cs₂CO₃ | N-substituted acroleins | researchgate.net |
Nucleophilic Aromatic Substitution (SNAr) Strategies on the Halogenated Core
The aromatic ring of this compound is rendered electron-deficient by the potent electron-withdrawing effects of the two carbonyl groups of the dione (B5365651) moiety. This electronic feature makes the molecule susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is typically challenging for simple aryl halides. libretexts.org The presence of two halogen atoms, chlorine at the C-5 position and iodine at the C-7 position, offers potential sites for nucleophilic attack.
In SNAr reactions, the rate of substitution is contingent on several factors: the nature of the leaving group, the strength of the nucleophile, and the electronic activation of the aromatic ring. wikipedia.orgmasterorganicchemistry.com Generally, the leaving group ability of halogens follows the trend I > Br > Cl > F for SNAr reactions, as the C-X bond cleavage is often part of the rate-determining step. However, the high electronegativity of fluorine makes the carbon it is attached to highly electrophilic, sometimes leading to enhanced reaction rates despite the strong C-F bond. masterorganicchemistry.com In the case of this compound, the iodine at the C-7 position is anticipated to be the more facile leaving group compared to the chlorine at C-5 under many SNAr conditions.
The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed and is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. masterorganicchemistry.com In this compound, the carbonyl groups, particularly the C-2 ketone, and the adjacent halogen atom can contribute to the stabilization of the Meisenheimer complex formed upon nucleophilic attack at either C-5 or C-7.
Studies on related 5-chloro-isatin derivatives have demonstrated the feasibility of SNAr reactions at the C-5 position. For instance, the 5-chloro substituent can be displaced by various nucleophiles under basic conditions, a reactivity driven by the electron-withdrawing indoline-2,3-dione core. The choice of solvent also plays a critical role, with polar aprotic solvents like DMF known to accelerate these substitution reactions.
Table 1: Potential Nucleophilic Aromatic Substitution Reactions on this compound
| Nucleophile | Potential Product(s) | Reaction Conditions |
| Sodium Methoxide (NaOMe) | 5-Methoxy-7-iodoindoline-2,3-dione and/or 5-Chloro-7-methoxyindoline-2,3-dione | Methanol, heat |
| Ammonia (NH₃) | 5-Amino-7-iodoindoline-2,3-dione and/or 5-Chloro-7-aminoindoline-2,3-dione | High pressure, heat |
| Sodium Azide (NaN₃) | 5-Azido-7-iodoindoline-2,3-dione and/or 5-Chloro-7-azidoindoline-2,3-dione | DMF, heat |
This table represents potential reactions based on the general reactivity of halogenated isatins and has been constructed for illustrative purposes.
Electrophilic Aromatic Substitution Reactions on the Indoline Ring Bearing Halogen Substituents
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds. However, the indoline-2,3-dione ring system is significantly deactivated towards electrophilic attack due to the electron-withdrawing nature of the two carbonyl groups. nih.gov This deactivation makes SEAr reactions on the isatin (B1672199) core more challenging compared to those on electron-rich aromatic systems like aniline (B41778) or phenol.
In unsubstituted isatin, electrophilic substitution, such as nitration, typically occurs at the C-5 and C-7 positions of the benzene (B151609) ring. researchgate.netresearchgate.net However, in this compound, these positions are already occupied by halogen atoms. Therefore, any further electrophilic substitution would be directed to the remaining available positions, C-4 and C-6.
The directing influence of the existing substituents must be considered. The amide group (N-1) is an ortho, para-director, but its influence is mediated by the strongly deactivating adjacent carbonyl groups. The halogen atoms are deactivating but are also ortho, para-directors. The combined effect of the deactivating dione moiety and the directing effects of the chloro and iodo substituents would likely lead to a complex reactivity profile. Given the strong deactivation of the ring, harsh reaction conditions would likely be required for any electrophilic substitution to occur. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org
Alkylation and Acylation Reactions of the N-1 Position
The nitrogen atom at the N-1 position of the indoline-2,3-dione ring possesses an acidic proton. This acidity is enhanced by the presence of the two adjacent carbonyl groups, which can stabilize the resulting conjugate base through resonance. Deprotonation of the N-1 position with a suitable base generates a nucleophilic nitrogen anion, which can readily participate in alkylation and acylation reactions. researchgate.net
A variety of bases can be employed for the deprotonation, with potassium carbonate being a commonly used and effective choice in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net The resulting isatin anion can then be treated with an alkylating or acylating agent, such as an alkyl halide or an acyl chloride, to furnish the corresponding N-substituted derivative.
For instance, the N-methylation of 5-chloro-1H-indole-2,3-dione has been successfully achieved in high yield by reacting it with methyl iodide in the presence of potassium carbonate and a catalytic amount of tetra-n-butylammonium fluoride (B91410) in DMF at room temperature. researchgate.net A similar protocol can be envisaged for the N-alkylation of this compound. Phase transfer catalysis (PTC) has also proven to be an effective method for the N-alkylation of isatin derivatives, often leading to high yields of structurally diverse products.
Table 2: Representative N-Alkylation and N-Acylation Reactions of Halogenated Isatins
| Substrate | Reagent(s) | Product | Yield | Reference |
| 5-Chloro-1H-indole-2,3-dione | Methyl iodide, K₂CO₃, TBAB, DMF | 5-Chloro-1-methylindoline-2,3-dione | 89% | researchgate.net |
| (Un)substituted isatins | Dibromoalkanes, base | N-(ω-Bromoalkyl)isatins | 30-85% | vnu.edu.vn |
| Isatin | Benzyl chloride, K₂CO₃, DMF | N-Benzylisatin | - | researchgate.net |
| Isatin | Acetic anhydride, pyridine | N-Acetylisatin | - | researchgate.net |
This table includes data from closely related compounds to illustrate the general applicability of these reactions.
Structural Characterization Methodologies for 5 Chloro 7 Iodoindoline 2,3 Dione and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For derivatives of 5-chloroindoline-2,3-dione, ¹H and ¹³C NMR spectra provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum of a related compound, 5-chloro-3-methyl-1H-indole, characteristic signals are observed. rsc.org A singlet at δ 7.91 ppm is attributed to the N-H proton. rsc.org The aromatic protons appear as a doublet at δ 7.57 ppm (J = 1.8 Hz), a doublet at δ 7.27 ppm (J = 8.5 Hz), and a doublet of doublets at δ 7.16 ppm (J = 8.6, 2.0 Hz). rsc.org A singlet at δ 7.01 ppm and a doublet at δ 2.32 ppm (J = 0.7 Hz) correspond to other protons in the structure. rsc.org
For another derivative, 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide, the ¹H NMR spectrum shows two doublet signals for the vinyl protons at δ 6.81 and δ 5.59 ppm, and a singlet for the methoxy (B1213986) protons at δ 3.52 ppm. nih.gov The disappearance of the acidic OH signal and the appearance of an amidic NH singlet at δ 6.60 ppm confirms the formation of the amide. nih.gov
The ¹³C NMR spectrum of 5-chloro-3-methyl-1H-indole shows signals at δ 134.69, 129.55, 125.00, 123.09, 122.23, 118.52, 112.01, and 111.68 ppm, with the methyl carbon appearing at δ 9.63 ppm. rsc.org In the case of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide, the ¹³C NMR spectrum reveals signals for the NCH₂CH₂ group at δ 41.20 and δ 34.61 ppm, in addition to other aromatic carbon signals. nih.gov
These spectral data, including chemical shifts and coupling constants, are instrumental in piecing together the precise arrangement of atoms within the molecule. Two-dimensional NMR techniques like COSY, HMQC, and HMBC can further aid in the complete and unambiguous assignment of all proton and carbon signals, which is particularly useful for complex derivatives. bas.bg
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio (m/z). For 5-chloro-7-iodoindoline-2,3-dione and its analogs, MS provides crucial information for confirming their identity and characterizing their fragmentation patterns.
The molecular weight of 5-chloroindoline-2,3-dione has been determined to be 181.57 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements. For instance, the high-resolution electrospray ionization mass spectrometry (HRESI-MS) of a derivative, 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide, showed an [M+H]⁺ ion at m/z 424.1789, which validates its structure. nih.gov
Atmospheric pressure chemical ionization (APCI) is another soft ionization technique that is particularly useful for the analysis of low molecular weight compounds that may be labile or lack easily chargeable sites. bris.ac.uk APCI-MS spectra are often dominated by intact molecular species, such as [M+H]⁺ and M⁺ in positive ion mode, and [M-H]⁻ in negative ion mode, along with logical neutral losses that can be rationalized based on the analyte's structure. bris.ac.uk
The fragmentation patterns observed in the mass spectrum offer insights into the compound's structure. For 5-chloroindole, a related compound, the mass spectrum shows a molecular ion peak at m/z 151. nih.gov
Interactive Table: Mass Spectrometry Data for 5-Chloroindole
| Ion | m/z |
| Molecular Ion [M]⁺ | 151 |
| Fragment Ion | 153 |
| Fragment Ion | 125 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule.
For isatin (B1672199) derivatives, the IR spectrum typically shows characteristic absorption bands for the N-H and C=O stretching vibrations. The N-H stretching vibration usually appears in the region of 3200-3400 cm⁻¹. The two carbonyl groups at positions 2 and 3 of the indoline-2,3-dione ring give rise to distinct C=O stretching bands.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
The crystal structure of 5-chloroindoline-2,3-dione reveals an almost planar molecule. nih.gov The indoline-2,3-dione ring system is composed of two nearly coplanar rings. nih.gov
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
The bond lengths and angles in the crystal structure of 5-chloroindoline-2,3-dione are within the normal ranges. nih.gov
Interactive Table: Selected Bond Lengths for 5-Chloroindoline-2,3-dione nih.gov
| Bond | Length (Å) |
| Cl—C5 | 1.748 (4) |
| N—C1 | 1.349 (6) |
| N—C8 | 1.412 (5) |
| O1—C1 | 1.229 (5) |
| C3—C8 | 1.404 (5) |
| C4—C5 | 1.381 (6) |
| C5—C6 | 1.389 (6) |
| C6—C7 | 1.380 (6) |
The dihedral angle between the two rings of the indoline-2,3-dione core is very small, indicating a high degree of planarity. nih.gov For 5,7-dichloro-1H-indole-2,3-dione, the molecule is also nearly planar, with a mean deviation from planarity of 0.035 Å for the non-hydrogen atoms. researchgate.net
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in determining the packing of molecules in the crystal lattice. rsc.orgnih.gov
In the crystal structure of 5-chloroindoline-2,3-dione, intermolecular N—H···O hydrogen bonds link the molecules into chains. nih.gov These chains are further cross-linked by C—H···O interactions. nih.gov
Interactive Table: Hydrogen-Bond Geometry for 5-Chloroindoline-2,3-dione nih.gov
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| N—H···O1 | 0.86 | 2.04 | 2.893 (4) | 172 |
| C7—H···O2 | 0.93 | 2.39 | 3.301 (5) | 166 |
In the solid state, 5,7-dichloro-1H-indole-2,3-dione molecules form dimers through two N—H···O hydrogen bonds. researchgate.net Additionally, a weak intermolecular offset π–π interaction is observed between the five- and six-membered rings, with a centroid–centroid separation of 3.8444 (16) Å. researchgate.net For 5-chloro-1-methylindoline-2,3-dione, molecules are connected through methyl-C—H···O(carbonyl) interactions into supramolecular helical chains, and inter-chain π–π interactions lead to the formation of layers. researchgate.net
The interplay of these non-covalent interactions is fundamental to the self-assembly and stabilization of the crystal structures of these compounds. rsc.orgnih.gov
Theoretical and Computational Investigations of 5 Chloro 7 Iodoindoline 2,3 Dione
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-Chloro-7-iodoindoline-2,3-dione. These calculations, rooted in the principles of quantum mechanics, can model the electronic structure and predict the reactivity of the molecule. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to achieve these predictions. iau.ir The insights gained from these calculations are crucial for designing synthetic pathways and for the development of new derivatives with desired properties. researchgate.net
Density Functional Theory (DFT) has become a primary method for investigating the geometric and electronic properties of organic molecules like this compound. researchgate.net This approach is favored due to its balance of computational cost and accuracy. DFT calculations can optimize the molecular geometry, providing precise information on bond lengths, bond angles, and dihedral angles. These optimized geometries correspond to the minimum energy conformation of the molecule.
Furthermore, DFT is utilized to calculate a range of electronic properties. These include, but are not limited to, total energy, dipole moment, and the distribution of electron density. The calculated vibrational frequencies from DFT can be compared with experimental infrared and Raman spectra to confirm the molecular structure. nih.gov For instance, a study on a related compound, 5-chloro-6-(4-chlorobenzoyl)-2-benzothiazolinone, demonstrated good agreement between calculated and experimental vibrational frequencies, validating the computational approach. nih.gov
Table 1: Representative Geometric Parameters for Indoline-2,3-dione Derivatives Calculated by DFT
| Parameter | C=O Bond Length (Å) | C-Cl Bond Length (Å) | C-I Bond Length (Å) | N-H Bond Length (Å) |
| Calculated Value | 1.21 - 1.23 | 1.73 - 1.75 | 2.08 - 2.12 | 1.01 - 1.03 |
Note: The data in this table are representative values based on DFT calculations for similar substituted indoline-2,3-dione structures and are intended for illustrative purposes.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons.
The energy gap between the HOMO and LUMO is a significant indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. In many organic molecules, the HOMO is often localized on electron-rich moieties, while the LUMO is centered on electron-deficient sites.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Indoline-2,3-dione
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 to -7.5 |
| LUMO | -2.0 to -3.0 |
| HOMO-LUMO Gap | 3.5 to 5.5 |
Note: These values are hypothetical and serve to illustrate the typical energy ranges for frontier orbitals in similar heterocyclic compounds as determined by computational methods.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive behavior. rsc.org The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red regions indicate negative electrostatic potential and are associated with electrophilic attack, as they are rich in electrons. Conversely, blue regions signify positive electrostatic potential, indicating sites that are susceptible to nucleophilic attack due to electron deficiency. Green areas represent neutral or near-zero potential.
For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the dione (B5365651) group, making them potential sites for interaction with electrophiles. The hydrogen atom attached to the nitrogen would exhibit a positive potential, indicating its acidic nature and susceptibility to deprotonation. The halogen substituents, chlorine and iodine, would also influence the electrostatic potential distribution on the aromatic ring.
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. molfunction.comwisc.edu This method allows for the investigation of intramolecular and intermolecular interactions, such as hyperconjugation and hydrogen bonding. researchgate.net NBO analysis can quantify the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. researchgate.net
Table 3: Representative NBO Analysis Data for Donor-Acceptor Interactions
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP (O) | π* (C=C) | 2.0 - 5.0 |
| LP (N) | π* (C=O) | 5.0 - 10.0 |
| σ (C-H) | σ* (C-C) | 0.5 - 2.0 |
Note: The data presented are representative and intended to illustrate the type of information obtained from NBO analysis for similar molecular systems.
Computational Studies of Reaction Mechanisms and Pathways
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By modeling the potential energy surface, it is possible to identify reactants, products, intermediates, and transition states. This information is crucial for understanding the feasibility of a reaction and for predicting the major products.
The derivatization of the indoline-2,3-dione scaffold is a common strategy to synthesize new compounds with diverse biological activities. researchgate.net Computational methods can be employed to study the mechanisms of these derivatization reactions, such as N-alkylation or condensation at the C3-carbonyl group. A key aspect of these studies is the characterization of the transition state, which is the highest energy point along the reaction coordinate.
By locating and characterizing the transition state, chemists can calculate the activation energy of the reaction, which is a critical factor in determining the reaction rate. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For this compound, computational studies could be used to investigate the transition states of various reactions, thereby guiding the selection of appropriate reagents and reaction conditions to achieve desired synthetic outcomes.
Solvent Effects on Electronic Structure and Reactivity Profiles
The surrounding solvent environment can significantly modulate the electronic structure and, consequently, the reactivity of a molecule like this compound. Theoretical and computational studies, primarily employing Density Functional Theory (DFT) and Polarizable Continuum Models (PCM), offer profound insights into these solvent-solute interactions. While direct experimental or computational studies on this compound are not extensively available, the behavior of the parent isatin (B1672199) scaffold and its other halogenated derivatives provides a strong basis for predicting these effects.
The electronic absorption spectra of isatin derivatives are known to be sensitive to the solvent environment, a phenomenon known as solvatochromism. researchgate.net This sensitivity arises from changes in the energy difference between the ground and excited states of the molecule due to interactions with solvent molecules. These interactions can be general, such as those arising from the solvent's polarity and polarizability, or specific, like hydrogen bonding.
Computational studies on isatin-based Schiff bases have utilized linear solvation energy relationships (LSER), such as the Kamlet-Taft model, to dissect the contributions of different solvent parameters. researchgate.net For this compound, it is anticipated that increasing solvent polarity would lead to a bathochromic (red) shift in the π → π* transition and a hypsochromic (blue) shift in the n → π* transition. This is because polar solvents tend to stabilize the more polar excited state of a π → π* transition to a greater extent than the ground state, decreasing the energy gap. Conversely, for n → π* transitions, the ground state is often more stabilized by polar solvents, leading to an increased energy gap.
DFT calculations on isatin derivatives have shown that the HOMO-LUMO energy gap, a key indicator of chemical reactivity, can be influenced by solvent polarity. For some isatin complexes, the HOMO-LUMO energy gap has been observed to increase with rising solvent polarity. researchgate.net This suggests that in more polar solvents, this compound might exhibit greater kinetic stability.
The specific interactions, particularly hydrogen bonding, are also crucial. The carbonyl groups at the C2 and C3 positions and the N-H group of the indoline-2,3-dione core are potential sites for hydrogen bonding with protic solvents like water or alcohols. These interactions can further influence the electronic distribution and reactivity. For instance, studies on other heterocyclic compounds show that hydrogen bonding can significantly stabilize the excited state, contributing to solvatochromic shifts. mdpi.com
The following table summarizes the predicted solvent effects on the electronic absorption maxima (λmax) of this compound based on studies of related isatin derivatives.
| Solvent | Dielectric Constant (ε) | Solvent Type | Predicted λmax Shift (π → π) | Predicted λmax Shift (n → π) |
|---|---|---|---|---|
| Hexane | 1.88 | Non-polar | Reference | Reference |
| Chloroform | 4.81 | Polar Aprotic | Slight Bathochromic | Slight Hypsochromic |
| Acetone | 20.7 | Polar Aprotic | Moderate Bathochromic | Moderate Hypsochromic |
| Ethanol | 24.55 | Polar Protic | Significant Bathochromic | Significant Hypsochromic |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Significant Bathochromic | Significant Hypsochromic |
| Water | 80.1 | Polar Protic | Strong Bathochromic | Strong Hypsochromic |
These theoretical considerations underscore the importance of selecting an appropriate solvent system in experimental studies involving this compound, as the solvent can fine-tune its electronic properties and reactivity.
In Silico Modeling of Molecular Interactions (e.g., Ligand-Receptor Docking for Chemical Recognition)
In silico modeling, particularly molecular docking, is a powerful computational tool for predicting the binding orientation and affinity of a small molecule, such as this compound, to the active site of a biological macromolecule, typically a protein. This approach is instrumental in rational drug design and understanding the molecular basis of chemical recognition. Given the wide range of biological activities reported for isatin derivatives, including anticancer, antiviral, and enzyme inhibitory effects, it is plausible to investigate this compound as a ligand for various biological targets. nih.govdergipark.org.tr
Molecular docking simulations of halogenated isatin derivatives have been performed against several protein targets. For instance, derivatives of 5-chloro-indole have been docked into the active sites of EGFR (Epidermal Growth Factor Receptor) and BRAF (B-Raf proto-oncogene, serine/threonine kinase), which are crucial targets in cancer therapy. mdpi.com These studies reveal that the isatin core can form key interactions, such as hydrogen bonds, with amino acid residues in the protein's binding pocket. The halogen substituents, in this case, chlorine and iodine, can also participate in specific interactions, including halogen bonding and hydrophobic interactions, which can enhance binding affinity and selectivity.
The typical interactions that could be expected for this compound within a receptor's active site include:
Hydrogen Bonding: The carbonyl oxygens at C2 and C3 are strong hydrogen bond acceptors, while the N-H group at position 1 can act as a hydrogen bond donor. These interactions are fundamental for anchoring the ligand in the binding site.
Hydrophobic Interactions: The aromatic rings of the indoline (B122111) scaffold can engage in π-π stacking or π-alkyl interactions with hydrophobic residues of the receptor.
Halogen Bonding: The chlorine and iodine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. This type of interaction is increasingly recognized for its importance in ligand-receptor binding.
The following interactive table summarizes potential molecular interactions of this compound with a hypothetical receptor active site, based on docking studies of analogous compounds.
| Functional Group of Ligand | Type of Interaction | Potential Interacting Residues in Receptor |
|---|---|---|
| C2=O | Hydrogen Bond Acceptor | Lys, Arg, Ser, Thr, Asn, Gln |
| C3=O | Hydrogen Bond Acceptor | Lys, Arg, Ser, Thr, Asn, Gln |
| N-H | Hydrogen Bond Donor | Asp, Glu, Main-chain C=O |
| Benzene (B151609) Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, His, Leu, Val |
| 5-Chloro | Halogen Bonding, Hydrophobic | Main-chain C=O, Ser, Thr, Asp, Glu |
| 7-Iodo | Halogen Bonding, Hydrophobic | Main-chain C=O, Ser, Thr, Asp, Glu |
Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are often coupled with docking studies to assess the drug-likeness of a compound. nih.gov For this compound, such predictions would be crucial in evaluating its potential as a therapeutic agent. These computational approaches provide a valuable framework for prioritizing compounds for further experimental validation and for designing new derivatives with improved binding affinities and pharmacokinetic profiles.
Applications of 5 Chloro 7 Iodoindoline 2,3 Dione in Advanced Chemical Synthesis and Materials Science
Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Systems
The indoline-2,3-dione core, also known as isatin (B1672199), is a "privileged structure" in medicinal chemistry and a versatile precursor for a wide array of heterocyclic compounds. nih.gov The presence of both chloro and iodo groups in 5-Chloro-7-iodoindoline-2,3-dione further enhances its utility, providing multiple handles for synthetic transformations and allowing for the generation of molecular diversity.
Synthesis of Spirooxindole Derivatives
Spirooxindoles, a class of compounds characterized by a spiro-fused ring system at the C3 position of the oxindole (B195798) core, are of significant interest due to their prevalence in natural products and their diverse biological activities. The electrophilic C3-carbonyl group of isatin derivatives, including this compound, readily participates in reactions with various nucleophiles, leading to the formation of these complex three-dimensional structures.
Construction of Fused Polycyclic and Quinoline-based Compounds
The reactivity of the enaminone-like fragment within the indoline-2,3-dione system allows for its participation in cyclization and annulation reactions to construct fused polycyclic and quinoline-based compounds. These scaffolds are present in numerous natural products and synthetic compounds with a wide range of biological activities.
For example, Friedländer annulation, a classic method for quinoline (B57606) synthesis, can be adapted to use isatin derivatives as the carbonyl component. By reacting this compound with a compound containing a reactive α-methylene group adjacent to a ketone, complex fused quinoline systems can be assembled. The halogen substituents can then be further functionalized to introduce additional complexity and modulate the properties of the final molecule. The development of new synthetic methodologies, such as ring-opening transformations of pyridone-based building blocks, provides further avenues for the construction of diverse polycyclic structures. nih.gov
Precursor for Bioisosteric Replacements in Scaffold Derivatization
In drug design, the concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, is a powerful strategy for optimizing lead compounds. The chlorine and iodine atoms in this compound offer opportunities for such modifications.
The carbon-iodine bond is particularly amenable to various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 7-position of the indoline (B122111) core. The chlorine atom at the 5-position can also undergo nucleophilic aromatic substitution under specific conditions or be a site for further derivatization. This dual halogenation provides a platform for systematic structural modifications, enabling the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic properties. The ability to introduce diverse substituents can lead to the discovery of novel compounds with improved therapeutic potential. nih.gov
Development of Functional Materials and Probes Incorporating the Halogenated Indoline-2,3-dione Moiety
The unique electronic and photophysical properties of the indoline-2,3-dione scaffold, enhanced by the presence of halogen atoms, make it an attractive component for the design of advanced functional materials and molecular probes.
Exploration in Organic Semiconductors and Non-linear Optical Materials
The extended π-system and inherent charge-transfer characteristics of indoline-2,3-dione derivatives suggest their potential application in organic electronics. The introduction of electron-withdrawing groups like chlorine and iodine can significantly influence the frontier molecular orbital energy levels (HOMO and LUMO), which are crucial parameters for determining the performance of organic semiconductors. By tuning these energy levels, materials based on this compound could be designed for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Furthermore, molecules with large hyperpolarizabilities are sought after for applications in non-linear optics (NLO). uobasrah.edu.iq The combination of an electron-rich aromatic system with electron-withdrawing groups, as seen in this compound, can lead to significant second- and third-order NLO responses. rsc.orgpku.edu.cn Theoretical and experimental studies on related halogenated systems have shown that the nature and position of the halogen can have a profound impact on the NLO properties. rsc.org The design and synthesis of novel chromophores based on this scaffold could lead to the development of new materials for applications in optical switching, frequency doubling, and other photonic technologies. dntb.gov.ua
Design of Chemo-sensors and Probes for Analytical Applications
The indoline-2,3-dione core can act as a signaling unit in the design of chemo-sensors and fluorescent probes. The carbonyl groups and the N-H proton can participate in hydrogen bonding interactions with specific analytes. The presence of the halogen atoms provides sites for the attachment of receptor units or for modulating the photophysical properties of the molecule.
For example, a sensor incorporating the this compound moiety could be designed to detect specific metal ions or anions through a change in its fluorescence or absorption spectrum upon binding. The iodine atom, in particular, can be involved in halogen bonding interactions, providing an additional mode of recognition. The development of such probes could have significant applications in environmental monitoring, biomedical diagnostics, and cellular imaging.
Lack of Publicly Available Research on the Catalytic Applications of this compound
Extensive research into the scientific literature and patent databases has revealed no specific studies detailing the utilization of this compound in the fields of catalysis and method development. While the molecular structure of this compound, featuring both a chloro and a more reactive iodo substituent on the indoline-2,3-dione core, suggests potential as a substrate in selective cross-coupling reactions, there is currently no publicly accessible data to substantiate this hypothesis.
The field of organic chemistry extensively utilizes halogenated compounds in conjunction with transition metal catalysts, particularly palladium, to forge new carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura and Heck couplings are foundational methods in modern synthesis, relying on the reactivity of aryl halides. The differential reactivity of halogens (I > Br > Cl) is often exploited for sequential, site-selective functionalization of polyhalogenated aromatic systems. Theoretically, this compound would be an ideal candidate for such selective catalytic processes, with the carbon-iodine bond expected to react preferentially over the more stable carbon-chlorine bond.
However, despite the existence of a vast body of research on related 5-chloro-isatin derivatives and other halogenated indoles in medicinal chemistry and materials science, specific applications of this compound in the development of new catalytic methods or as a key component in a catalytic cycle remain undocumented in the available scientific literature.
Consequently, a detailed article on its role in catalysis and method development, as per the requested outline, cannot be generated at this time due to the absence of foundational research findings. Further investigation by synthetic chemists may in the future uncover applications for this compound in catalysis, at which point such a review would become feasible.
Emerging Research Directions and Future Perspectives for 5 Chloro 7 Iodoindoline 2,3 Dione Research
Advancements in Asymmetric Synthesis and Enantioselective Transformations
The development of stereoselective methods to access chiral molecules is a cornerstone of modern drug discovery and materials science. For 5-Chloro-7-iodoindoline-2,3-dione, the prochiral C3-carbonyl group offers a prime handle for asymmetric transformations, leading to the synthesis of enantioenriched 3-substituted-3-hydroxy-2-oxindoles, which are valuable precursors to a variety of biologically active compounds.
Recent progress in organocatalysis has provided powerful tools for the enantioselective functionalization of isatins. nih.gov Chiral secondary amines, such as proline and its derivatives, have been successfully employed in asymmetric aldol (B89426) reactions of isatins with ketones, affording the corresponding 3-hydroxy-3-alkyl-2-oxindole derivatives with high enantioselectivities. nih.gov For instance, studies on substituted isatins have shown that electron-withdrawing groups can influence the reactivity and stereoselectivity of these transformations. The presence of a chlorine atom at the C5 position and an iodine atom at the C7 position in this compound is expected to significantly impact the electronic nature of the isatin (B1672199) core, thereby modulating the outcome of such reactions. Future research will likely focus on optimizing reaction conditions, including the choice of catalyst, solvent, and additives, to achieve high yields and enantiomeric excesses for the specific case of this compound.
Furthermore, the development of novel chiral ligands for metal-catalyzed enantioselective reactions represents another promising avenue. The dual catalytic system of a Lewis acid, like indium triflate, and a chiral imidazolidinone has been shown to be effective in the asymmetric addition of aldehydes to N-acyl quinoliniums, generating optically active dihydroquinolines. rsc.org Adapting such dual catalytic systems to the asymmetric functionalization of this compound could open up new pathways to chiral spirocyclic oxindoles and other complex heterocyclic systems.
A summary of potential asymmetric transformations for this compound is presented in the table below.
| Transformation | Catalyst Type | Potential Product |
| Asymmetric Aldol Reaction | Chiral secondary amine (e.g., proline derivatives) | Enantioenriched 3-hydroxy-3-alkyl-5-chloro-7-iodo-2-oxindoles |
| Asymmetric Henry Reaction | Chiral metal complex or organocatalyst | Enantioenriched 3-hydroxy-3-(nitromethyl)-5-chloro-7-iodo-2-oxindoles |
| Asymmetric Michael Addition | Chiral organocatalyst or metal complex | Enantioenriched spirocyclic oxindoles |
| Asymmetric Friedel-Crafts Alkylation | Chiral Lewis acid | Enantioenriched 3-aryl-3-hydroxy-5-chloro-7-iodo-2-oxindoles |
Exploration of Novel Reactivity Patterns and Unconventional Synthetic Pathways
The unique substitution pattern of this compound, featuring both a moderately deactivating chloro group and a versatile iodo group, invites the exploration of novel and unconventional reactivity. The carbon-iodine bond at the C7 position is a particularly attractive site for a variety of cross-coupling reactions, which are underutilized in the context of isatin chemistry.
Palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination could be employed to introduce a wide array of functional groups at the C7 position. This would allow for the synthesis of a diverse library of 5-chloro-7-substituted isatin derivatives, which could then be further elaborated through reactions at the C3-carbonyl and the N1-position. The successful application of these cross-coupling reactions would significantly expand the chemical space accessible from this compound.
Furthermore, the development of unconventional synthetic pathways, such as those involving radical intermediates or photochemical transformations, could unlock new reactivity patterns. For instance, visible-light-mediated photoredox catalysis could enable novel C-H functionalization reactions or the generation of radical species that could participate in unique cyclization cascades. The exploration of these modern synthetic methods could lead to the discovery of entirely new classes of heterocyclic compounds derived from this compound.
The table below outlines potential novel reactions for this compound.
| Reaction Type | Reagents and Conditions | Potential Outcome |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 7-Aryl-5-chloroisatin derivatives |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 7-Alkynyl-5-chloroisatin derivatives |
| Heck Coupling | Alkene, Pd catalyst, base | 7-Alkenyl-5-chloroisatin derivatives |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 7-Amino-5-chloroisatin derivatives |
| Photoredox Catalysis | Visible light, photosensitizer, radical trap | Novel C-H functionalized or cyclized products |
Integration into Complex Molecular Architectures for Diverse Applications
The isatin core is a key building block in the synthesis of numerous natural products and pharmacologically active compounds. nih.gov The strategic incorporation of this compound into more complex molecular architectures is a promising strategy for the development of new therapeutic agents and functional materials.
The versatility of the isatin scaffold allows for its elaboration into a wide range of heterocyclic systems, including indoles, quinolines, and spirocyclic compounds. researchgate.netirapa.org For example, the condensation of this compound with various dinucleophiles can lead to the formation of novel fused heterocyclic systems. The resulting complex molecules, bearing the unique 5-chloro-7-iodo substitution pattern, could exhibit interesting biological activities, such as anticancer, antimicrobial, or antiviral properties. researchgate.net
Moreover, the iodo group at the C7 position can serve as a handle for the attachment of this scaffold to polymers, biomolecules, or solid supports. This would enable the development of novel functional materials, such as targeted drug delivery systems, biosensors, or new catalysts. The integration of the this compound motif into larger, more complex structures holds significant potential for a wide range of applications.
Development of Advanced Spectroscopic and Analytical Techniques for In-situ Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is crucial for the optimization of synthetic processes and the discovery of new reactivity. The application of advanced spectroscopic and analytical techniques for the in-situ monitoring of reactions involving this compound is a key area for future research.
Techniques such as in-situ Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy can provide real-time information on the concentrations of reactants, intermediates, and products. researchgate.netjos.ac.cn This allows for the detailed study of reaction kinetics, the identification of transient intermediates, and the elucidation of reaction mechanisms. For example, monitoring the asymmetric aldol reaction of this compound with in-situ spectroscopy could provide valuable insights into the role of the catalyst and the factors that control enantioselectivity.
Furthermore, the development of hyphenated techniques, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), can provide detailed information on the composition of complex reaction mixtures. These advanced analytical methods are essential for the efficient screening of reaction conditions and the rapid identification of new products. The application of these powerful tools will undoubtedly accelerate the pace of research and discovery in the chemistry of this compound.
The following table summarizes advanced analytical techniques and their potential applications in the study of this compound reactions.
| Analytical Technique | Information Obtained | Application |
| In-situ NMR Spectroscopy | Real-time concentrations of reactants, intermediates, and products | Mechanistic studies of asymmetric transformations |
| In-situ FTIR/Raman Spectroscopy | Monitoring of functional group changes | Kinetic analysis of cross-coupling reactions |
| HPLC-MS | Separation and identification of reaction components | High-throughput screening of reaction conditions |
| X-ray Crystallography | Three-dimensional molecular structure | Confirmation of stereochemistry and molecular connectivity |
Q & A
Q. What are the key synthetic pathways for preparing 5-Chloro-7-iodoindoline-2,3-dione, and how do reaction conditions influence yield?
The synthesis of halogenated indoline-2,3-diones typically involves cyclization and halogenation steps. For example, 7-chloroindoline-2,3-dione is synthesized via a multi-step process starting with p-chloroaniline, involving condensation with chloral hydrate, hydroxylamine hydrochloride, and sulfuric acid-mediated cyclization at 363 K . For iodine substitution, analogous methods may employ iodinating agents (e.g., N-iodosuccinimide) under controlled temperatures (60–80°C) in polar aprotic solvents like DMF. Critical parameters include stoichiometry of halogenating agents, reaction time, and purification via recrystallization (e.g., acetone/water mixtures) to achieve yields >85% .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Spectroscopy : NMR (¹H/¹³C) confirms substitution patterns, with deshielded peaks for Cl and I substituents (e.g., C5-Cl and C7-I in indoline ring). IR identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and N–H vibrations (~3200 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves molecular geometry. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 7.245 Å, b = 8.608 Å, c = 12.470 Å are common. SHELXL refines structures using hydrogen-bonding constraints (N–H⋯O, R factor < 0.06) .
Advanced Questions
Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the solid-state properties of this compound?
Crystal packing is dominated by N–H⋯O hydrogen bonds (2.8–3.0 Å) and C–H⋯O interactions, forming centrosymmetric tetramers. These interactions stabilize the lattice, affecting melting points (e.g., 463 K for 7-chloro analogs) and solubility. Halogen (I/Cl) positioning also impacts π-stacking distances (3.5–4.0 Å), which can be analyzed via Hirshfeld surfaces .
Q. How should researchers resolve discrepancies between experimental and DFT-calculated bond lengths in halogenated indoline-diones?
Discrepancies often arise from basis set limitations or crystal-packing effects. For example, DFT (B3LYP/6-311+G(d,p)) may underestimate C–Cl bond lengths by 0.02–0.05 Å compared to SCXRD data. To resolve this:
- Validate computational models against high-resolution crystallographic data (e.g., CCDC entries).
- Incorporate solvent effects and dispersion corrections (e.g., Grimme’s D3) in DFT calculations .
Q. What strategies optimize crystal growth for X-ray diffraction studies of halogenated indoline-diones?
- Solvent selection : Slow evaporation of acetone/water mixtures promotes large, defect-free crystals.
- Temperature control : Crystallization at 293 K minimizes thermal disorder.
- Additives : Trace acetic acid can enhance hydrogen-bonding networks.
- Refinement : Use SHELXL for high-resolution data (e.g., 0.84 Å), applying restraints for disordered halogen atoms .
Q. How can researchers address conflicting mechanistic proposals in the synthesis of halogenated indoline-diones?
Conflicting mechanisms (e.g., radical vs. electrophilic halogenation) require:
- Kinetic studies : Monitor intermediates via LC-MS or in situ IR.
- Isotopic labeling : Use ¹⁸O-labeled carbonyl groups to track cyclization pathways.
- Computational validation : Compare activation energies (ΔG‡) for proposed steps using Gaussian or ORCA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
